4-ethoxy-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-2-26-17-3-5-18(6-4-17)27(23,24)20-13-15-7-10-21(11-8-15)19(22)16-9-12-25-14-16/h3-6,9,12,14-15,20H,2,7-8,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNNZJDOEHXNOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 4-ethoxy-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide, highlighting variations in substituents, synthetic yields, physical properties, and biological targets.
Pharmacological Implications
- Receptor Selectivity: Analogs with dihydrobenzofuran linkers (e.g., 15, 16) show dual α2A/5-HT7 antagonism, whereas trifluoroethoxy-phenoxy derivatives (e.g., 8) target α1-adrenergic receptors . The target’s furan moiety may confer unique selectivity due to its heteroaromatic interactions.
- Solubility and Bioavailability : The ethoxy group in the target compound likely improves aqueous solubility compared to halogenated analogs, as seen in methoxy-substituted 17 (mp 509.06 g/mol) .
Analytical Characterization
- Spectroscopy : All analogs were validated via ¹H/¹³C NMR and MS, confirming sulfonamide and piperidine linkages. The target compound would require similar characterization, with expected signals for ethoxy (δ ~1.3 ppm, triplet) and furan carbonyl (δ ~160–170 ppm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
